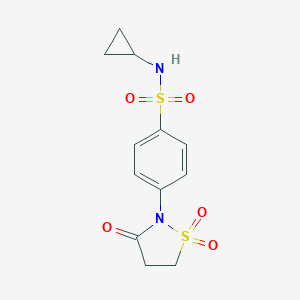
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide, also known as DIDS, is a sulfhydryl-reactive compound that has been widely used in scientific research for its ability to block chloride channels and transporters. This compound is a potent inhibitor of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). It has also been shown to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide exerts its effects by reacting with sulfhydryl groups on proteins, including ion channels and transporters. This reaction can lead to the inhibition of channel function or the alteration of channel gating properties. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been shown to modulate intracellular signaling pathways, including those involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has a number of biochemical and physiological effects, including the inhibition of chloride transport, the modulation of intracellular signaling pathways, and the induction of apoptosis. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide in lab experiments is its potency and specificity for certain ion channels and transporters. This allows researchers to selectively target these channels and study their function in a controlled manner. However, 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide can also have off-target effects and may not be suitable for all experimental systems.
Orientations Futures
There are many potential future directions for research on 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide and its effects on ion channels and other cellular processes. Some possible areas of investigation include the development of more specific and potent 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide analogs, the use of 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide in studies of membrane transport and cell volume regulation, and the exploration of 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide as a potential therapeutic agent for diseases such as cystic fibrosis and cancer.
Méthodes De Synthèse
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide can be synthesized through a multi-step process starting with the reaction of 2-aminoacetophenone with formaldehyde to form 2,3-dihydro-1H-imidazole. This intermediate is then reacted with 3-phenylpropyl bromide to form the final product, 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide.
Applications De Recherche Scientifique
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has been used extensively in scientific research, particularly in the field of ion channel physiology. It has been used to study the function of CFTR, VRAC, and other ion channels in various cell types and tissues. 4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide has also been used in studies of membrane transport, cell volume regulation, and apoptosis.
Propriétés
Nom du produit |
4,5-dihydro-1H-imidazol-2-yl 3-phenylpropyl sulfide |
|---|---|
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
2-(3-phenylpropylsulfanyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H16N2S/c1-2-5-11(6-3-1)7-4-10-15-12-13-8-9-14-12/h1-3,5-6H,4,7-10H2,(H,13,14) |
Clé InChI |
JVRGCGDRLROCNX-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)SCCCC2=CC=CC=C2 |
SMILES canonique |
C1CN=C(N1)SCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B240996.png)
![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)

![2-[4-Methoxy-3-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B241003.png)

![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)